Cas no 90993-49-0 ((Z)-N'-hydroxypyrimidine-2-carboximidamide)

(Z)-N'-hydroxypyrimidine-2-carboximidamide structure
90993-49-0 structure
Productnaam:(Z)-N'-hydroxypyrimidine-2-carboximidamide
CAS-nummer:90993-49-0
MF:C5H6N4O
MW:138.127339839935
MDL:MFCD09751609
CID:799080
PubChem ID:135568469

(Z)-N'-hydroxypyrimidine-2-carboximidamide Chemische en fysische eigenschappen

Naam en identificatie

    • N-Hydroxypyrimidine-2-carboximidamide
    • Pyrimidine-2-carboxamidoxime
    • 2-Pyrimidinecarboximidamide,N-hydroxy-
    • N‐HYDROXY‐2‐PYRIMIDINECARBOXIMIDAMIDE
    • N'-Hydroxypyrimidine-2-carboximidamide
    • 2-pyrimidineamidoxime
    • N-Hydroxy-2-pyrimidinecarboximidamide
    • N'-hydroxy-pyrimidine-2-carboxamidine
    • pyrimidine-2-carboxamide oxime
    • 2-Pyrimidinecarboxamidoxime (7CI)
    • N-Hydroxy-2-pyrimidinecarboximidamide (ACI)
    • N′-Hydroxypyrimidine-2-carboximidamide
    • n'-hydroxy-2-pyrimidinecarboximidamide
    • F2195-0001
    • LS-04712
    • Z441830520
    • SCHEMBL641368
    • 90993-49-0
    • AKOS001489689
    • AKOS022185591
    • 1396764-45-6
    • 2-pyrimidinecarboximidamide, N'-hydroxy-
    • EN300-45092
    • (Z)-N'-hydroxypyrimidine-2-carboximidamide
    • ALBB-014815
    • MDL: MFCD09751609
    • Inchi: 1S/C5H6N4O/c6-4(9-10)5-7-2-1-3-8-5/h1-3,10H,(H2,6,9)
    • InChI-sleutel: MTMYDZFBFHZRIJ-UHFFFAOYSA-N
    • LACHT: N=C(C1N=CC=CN=1)NO

Berekende eigenschappen

  • Exacte massa: 138.05400
  • Monoisotopische massa: 138.054
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 10
  • Aantal draaibare bindingen: 0
  • Complexiteit: 228
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 79.8A^2
  • XLogP3: -0.9

Experimentele eigenschappen

  • Kleur/vorm: No data available
  • Dichtheid: 1.5±0.1 g/cm3
  • Smeltpunt: 230-235℃
  • Kookpunt: 410.9±28.0 °C at 760 mmHg
  • Vlampunt: 202.3±24.0 °C
  • Brekindex: 1.68
  • PSA: 84.39000
  • LogboekP: 0.27140
  • Dampfdruk: 0.0±1.0 mmHg at 25°C

(Z)-N'-hydroxypyrimidine-2-carboximidamide Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
eNovation Chemicals LLC
Y1054418-5g
2-Pyrimidinecarboximidamide,N-hydroxy-
90993-49-0 97%
5g
$975 2023-09-04
eNovation Chemicals LLC
Y1054418-1g
2-Pyrimidinecarboximidamide,N-hydroxy-
90993-49-0 97%
1g
$85 2024-06-06
TRC
H909930-10mg
N'-Hydroxypyrimidine-2-carboximidamide
90993-49-0
10mg
$ 50.00 2022-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1141059-1g
N-Hydroxypyrimidine-2-carboximidamide
90993-49-0 97%
1g
¥ƅƻƠ 2023-07-25
Life Chemicals
F2195-0001-1g
(Z)-N'-hydroxypyrimidine-2-carboximidamide
90993-49-0 95%
1g
$28.0 2023-11-21
Chemenu
CM275837-1g
N-Hydroxypyrimidine-2-carboximidamide
90993-49-0 95%
1g
$74 2024-07-20
Life Chemicals
F2195-0001-10g
(Z)-N'-hydroxypyrimidine-2-carboximidamide
90993-49-0 95%
10g
$195.0 2023-11-21
Chemenu
CM275837-25g
N-Hydroxypyrimidine-2-carboximidamide
90993-49-0 95%
25g
$303 2021-08-18
A2B Chem LLC
AH82137-5g
N'-Hydroxypyrimidine-2-carboximidamide
90993-49-0 95%
5g
$100.00 2024-05-20
Aaron
AR00GSCL-250mg
2-Pyrimidinecarboximidamide,N-hydroxy-
90993-49-0 95%
250mg
$14.00 2025-01-24

(Z)-N'-hydroxypyrimidine-2-carboximidamide Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Dabco Solvents: Dimethyl sulfoxide ;  rt
1.2 Reagents: Hydroxyamine hydrochloride ;  20 h, rt
Referentie
A unique single carboxylate-bridged spin-frustrated chiral Mn(II) metallatriangle
Perea-Buceta, Jesus E.; Mota, Antonio J.; Costes, Jean-Pierre; Sillanpaeae, Reijo; Krzystek, J.; et al, Dalton Transactions, 2010, 39(42), 10286-10292

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Water ;  neutralized, rt
1.2 Solvents: Ethanol ;  rt; 2 h, reflux
Referentie
Use of 2-pyrimidineamidoxime to generate polynuclear homo-/heterometallic assemblies: synthesis, crystal structures and magnetic study with theoretical investigations on the exchange mechanism
Gole, Bappaditya; Chakrabarty, Rajesh; Mukherjee, Sandip; Song, You; Mukherjee, Partha Sarathi, Dalton Transactions, 2010, 39(41), 9766-9778

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Water ;  neutralized, rt
1.2 Solvents: Ethanol ;  rt; 2 h, rt → reflux
Referentie
Structural variation from trinuclears to 1D chains: Syntheses, structures and properties
Yin, Xiu-Ju ; Zhu, Long-Guan, Applied Organometallic Chemistry, 2019, 33(4),

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Methanol ;  overnight, rt
Referentie
Potent and Selective Nonpeptidic Inhibitors of Procollagen C-Proteinase
Fish, Paul V.; Allan, Gillian A.; Bailey, Simon; Blagg, Julian; Butt, Richard; et al, Journal of Medicinal Chemistry, 2007, 50(15), 3442-3456

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Water ;  rt; 14 h, 70 °C; 70 °C → rt
1.2 Reagents: Sodium chloride Solvents: Water ;  rt
Referentie
Oxadiazole-isopropylamides as Potent and Noncovalent Proteasome Inhibitors
Ozcan, Sevil; Kazi, Aslamuzzaman; Marsilio, Frank; Fang, Bin; Guida, Wayne C.; et al, Journal of Medicinal Chemistry, 2013, 56(10), 3783-3805

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate ,  Hydroxylamine Solvents: Ethanol ,  Water
Referentie
Synthesis, molecular docking, and biological testing of new selective inhibitors of glycogen synthase kinase 3β
Ryzhova, E. A.; Koryakova, A. G.; Bulanova, E. A.; Mikitas, O. V.; Karapetyan, R. N.; et al, Pharmaceutical Chemistry Journal, 2009, 43(3), 148-153

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  30 min, rt
1.2 2 h, reflux
Referentie
Structure-based bioisosterism design, synthesis, insecticidal activity and structure-activity relationship (SAR) of anthranilic diamide analogues containing 1,2,4-oxadiazole rings
Liu, Qi; Zhu, Rui; Gao, Shang; Ma, Shi-Han; Tang, Hai-Jun; et al, Pest Management Science, 2017, 73(5), 917-924

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride ,  Diisopropylethylamine Solvents: Ethanol ;  reflux
Referentie
Ethionamide Boosters. 2. Combining Bioisosteric Replacement and Structure-Based Drug Design To Solve Pharmacokinetic Issues in a Series of Potent 1,2,4-Oxadiazole EthR Inhibitors
Flipo, Marion; Desroses, Matthieu; Lecat-Guillet, Nathalie; Villemagne, Baptiste; Blondiaux, Nicolas; et al, Journal of Medicinal Chemistry, 2012, 55(1), 68-83

(Z)-N'-hydroxypyrimidine-2-carboximidamide Raw materials

(Z)-N'-hydroxypyrimidine-2-carboximidamide Preparation Products

Artikelen aanbevelen

Aanbevolen leveranciers
Synrise Material Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Synrise Material Co. Ltd.
Hebei Ganmiao New material Technology Co., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司